Diethyl 2-((4-Methoxy-2-methylphenylamino)methylene)malonate
Description
Diethyl 2-((4-Methoxy-2-methylphenylamino)methylene)malonate: is a chemical compound with the molecular formula C16H21NO5 and a molecular weight of 307.34 g/mol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
diethyl 2-[(4-methoxy-2-methylanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-5-21-15(18)13(16(19)22-6-2)10-17-14-8-7-12(20-4)9-11(14)3/h7-10,17H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDBIWRYUORZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)OC)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-((4-Methoxy-2-methylphenylamino)methylene)malonate typically involves the reaction of 4-methoxy-2-methylphenylamine with diethyl malonate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-((4-Methoxy-2-methylphenylamino)methylene)malonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Diethyl 2-((4-Methoxy-2-methylphenylamino)methylene)malonate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe or reagent in studying enzyme mechanisms and biochemical pathways. Its structural similarity to certain biomolecules allows it to interact with biological targets.
Medicine: The compound has potential applications in drug development. Its derivatives can be explored for their pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Diethyl 2-((4-Methoxy-2-methylphenylamino)methylene)malonate exerts its effects depends on its specific application. For example, in drug development, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include modulation of signaling cascades or inhibition of specific biochemical processes.
Comparison with Similar Compounds
Diethyl 2-(4-Methoxyphenylamino)malonate
Diethyl 2-(2-Methylphenylamino)malonate
Diethyl 2-(3-Methoxyphenylamino)malonate
Uniqueness: Diethyl 2-((4-Methoxy-2-methylphenylamino)methylene)malonate is unique due to its specific structural features, such as the presence of both methoxy and methyl groups on the phenyl ring. These structural differences can influence its reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
